Clioquinol

Beschreibung

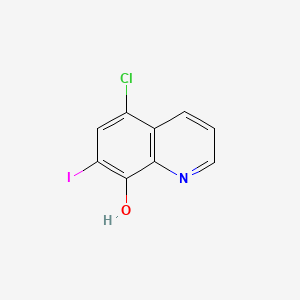

5-chloro-7-iodoquinolin-8-ol is a monohydroxyquinoline that is quinolin-8-ol in which the hydrogens at positions 5 and 7 are replaced by chlorine and iodine, respectively. It has antibacterial and atifungal properties, and is used in creams for the treatment of skin infections. It has also been investigated as a chelator of copper and zinc ions for the possible treatment of Alzheimer's disease. It has a role as an antifungal agent, an antineoplastic agent, an antimicrobial agent, an antibacterial agent, a chelator, an antiprotozoal drug and a copper chelator. It is an organochlorine compound, an organoiodine compound and a monohydroxyquinoline.

Clioquinol was withdrawn in 1983 due to neurotoxicity.

This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.

This compound is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. This compound forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the this compound-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for amebiasis and has 7 investigational indications. It was withdrawn in at least one region.

A potentially neurotoxic 8-hydroxyquinoline derivative long used as a topical anti-infective, intestinal antiamebic, and vaginal trichomonacide. The oral preparation has been shown to cause subacute myelo-optic neuropathy and has been banned worldwide.

See also: this compound; nystatin (component of).

Eigenschaften

IUPAC Name |

5-chloro-7-iodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDFBFJGMNKBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022837 | |

| Record name | Clioquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodochlorohydroxyquinoline is a cream-colored to brownish-yellow powder. Practically odorless. Decomposes at 178-179 °C. Used as a topical anti-infective. | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether., Practically insol water and in alcohol | |

| Record name | SID855601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CLIOQUINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-yellow, bulky powder, Yellow brown needles from alcohol, acetic acid., A voluminous, spongy, yellowish to white brownish powder | |

CAS No. |

130-26-7 | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clioquinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clioquinol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clioquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clioquinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clioquinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-chloro-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clioquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clioquinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLIOQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BHQ856EJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLIOQUINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

352 to 354 °F (NTP, 1992), 178-179 °C | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clioquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLIOQUINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Clioquinol

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated 8-hydroxyquinoline that has traversed a remarkable and tumultuous journey in the annals of pharmacology. First synthesized in the late 19th century, it rose to prominence as a widely used oral anti-infective agent before a devastating neurotoxicity crisis led to its abrupt withdrawal. Decades later, a deeper understanding of its biochemical properties, particularly its role as a metal chelator, has led to its resurrection as a promising investigational drug for neurodegenerative diseases. This guide provides a comprehensive technical overview of the discovery, development, downfall, and renaissance of this compound for researchers, scientists, and drug development professionals.

Discovery, Synthesis, and Early Commercial Development

This compound was first developed in 1899 as a topical antiseptic[1]. Its broad-spectrum antimicrobial properties, including antifungal and antiprotozoal activity, were quickly recognized[1][2]. In 1934, it was commercially introduced as an oral medication for treating a variety of gastrointestinal infections, such as amebiasis, shigellosis, and traveler's diarrhea[3][4]. For several decades, it was considered a safe and effective over-the-counter drug in many parts of the world[1].

The synthesis of this compound, a halogenated 8-hydroxyquinoline, can be achieved through a multi-step process. A common approach involves the sequential halogenation of 8-hydroxyquinoline.

Experimental Protocol: Synthesis of this compound

-

Acetylation of 8-hydroxyquinoline: 8-hydroxyquinoline is first protected by reacting it with acetic anhydride in the presence of glacial acetic acid under reflux. This step forms quinolin-8-yl acetate[5].

-

Chlorination: The protected intermediate is then chlorinated. This step is often directed to the C5 position.

-

Iodination: Following chlorination, the compound is iodinated, typically at the C7 position. The presence of the existing chloro- and protected hydroxyl groups influences the regioselectivity of this step.

-

Hydrolysis: The final step involves the hydrolysis of the acetate protecting group to yield the final product, 5-chloro-7-iodo-8-hydroxyquinoline (this compound)[5].

-

Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound with high purity[6].

// Connections Discovery -> OralUse [label="Application Expansion"]; OralUse -> WidespreadUse [label="Commercial Success"]; WidespreadUse -> SMON_Outbreak [style=dashed, color="#EA4335", label="Emergence of Neurotoxicity"]; SMON_Outbreak -> Ban [label="Causal Link Established"]; Ban -> Withdrawal [label="Global Impact"]; Withdrawal -> MetalsHypothesis [style=dashed, color="#34A853", label="Scientific Re-evaluation"]; MetalsHypothesis -> Phase2Trial [label="Clinical Testing"]; Phase2Trial -> OngoingResearch [label="Expanded Indications"]; }

Caption: Historical development timeline of this compound.

The Subacute Myelo-Optic Neuropathy (SMON) Epidemic

The widespread use of this compound came to an end following a major public health crisis. Between the late 1950s and 1970, an epidemic of a new neurological disease, named Subacute Myelo-Optic Neuropathy (SMON), emerged almost exclusively in Japan[1][7]. The disease was characterized by initial abdominal symptoms followed by debilitating sensory and motor disturbances, paralysis in the lower limbs, and vision loss[3][8].

Epidemiological studies eventually linked the outbreak directly to the consumption of this compound[7][9]. In September 1970, the Japanese government banned the sale of oral this compound, which resulted in a dramatic and immediate cessation of new SMON cases[1][7][10]. It is estimated that over 10,000 individuals in Japan were affected[8][9]. The manufacturer, Ciba-Geigy, later formally apologized, acknowledging that their product was responsible for the SMON cases in Japan[7]. This event led to the withdrawal of oral this compound from most global markets in the early 1970s[3][4].

Redevelopment for Neurodegenerative and Other Diseases

Decades after its withdrawal, scientific interest in this compound was rekindled due to a new understanding of the role of metal ion dyshomeostasis in neurodegenerative diseases like Alzheimer's (AD), Parkinson's, and Huntington's disease[1][3][11]. This compound was identified as a "metal protein attenuating compound" (MPAC) capable of crossing the blood-brain barrier and chelating metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), which are implicated in the aggregation of pathogenic proteins like amyloid-beta (Aβ)[3][4][12].

This has led to its investigation as a potential therapeutic agent, not only for neurodegeneration but also for certain cancers, due to its ability to inhibit the proteasome[13][14].

Numerous studies have evaluated this compound's efficacy in various disease models. The quantitative data from key preclinical and clinical studies are summarized in the tables below.

Table 1: Summary of Key Preclinical Studies of this compound in Alzheimer's Disease Models

| Animal Model | Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|

| TgCRND8 Transgenic Mice | 30 mg/kg/day (oral) | 35 days | Reversed working memory impairments in Morris water maze test; Significant reduction in Aβ plaque burden in cortex and hippocampus. | [12][15] |

| APP/PS1 Transgenic Mice | Not Specified | 9 weeks (oral) | 49% decrease in brain Aβ deposition. |[3] |

Table 2: Summary of Pilot Phase II Clinical Trial of this compound in Alzheimer's Disease

| Study Design | Number of Patients | Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|---|

| Double-blind, Placebo-controlled | 36 | Up to 375 mg twice daily | 36 weeks | Attenuation of cognitive decline (ADAS-cog score) in more severely affected patients (ADAS-cog ≥25); Decline in plasma Aβ42 levels in the treatment group vs. an increase in the placebo group. | [3][16] |

| Open-label, Dose-ranging | 20 | 20 mg/day or 80 mg/day | 21 days | Significant increase in CSF Tau protein at day 7, followed by a decrease at day 21; Slight improvement in clinical ratings. |[17][18] |

Protocol: Evaluation in TgCRND8 Mouse Model of Alzheimer's Disease This protocol is based on the methodology described in studies evaluating this compound in a transgenic mouse model of AD[12][15].

-

Animal Model: TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop Aβ plaques and cognitive deficits. Age-matched wild-type littermates are used as controls.

-

Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at a specified dose (e.g., 30 mg/kg/day). The control group receives the vehicle only.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: For several consecutive days, mice are trained to find a hidden platform in a circular pool of opaque water, using spatial cues. The time taken to find the platform (escape latency) is recorded over multiple trials per day.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 30-60 seconds). The percentage of time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

-

Histopathological Analysis:

-

Following the final behavioral test, animals are euthanized, and brain tissue is collected.

-

Brains are sectioned and stained using immunohistochemistry for Aβ plaques (e.g., using anti-Aβ antibodies) and astrogliosis (e.g., using anti-GFAP antibodies).

-

Plaque burden is quantified by calculating the percentage of the total area of the cortex and hippocampus occupied by Aβ deposits.

-

Caption: Experimental workflow for preclinical evaluation.

Mechanism of Action in Neurodegeneration

The therapeutic potential of this compound in neurodegenerative diseases is attributed to several interconnected mechanisms, primarily revolving around its ability to modulate metal ion homeostasis and protein aggregation.

-

Metal Chelation and Redistribution: this compound is a lipophilic molecule that acts as a metal ionophore, binding to extracellular metal ions like Cu²⁺ and Zn²⁺ and transporting them across cell membranes[3][4][13]. In the context of AD, these metals are enriched in amyloid plaques and contribute to Aβ aggregation and oxidative stress[3][12]. This compound can chelate these metal ions, disrupting their interaction with Aβ, which promotes the dissolution of existing aggregates and prevents the formation of new ones[3][4][19]. This action helps to redistribute metals from plaques back into metal-depleted neurons[3].

-

Inhibition of Aβ Oligomerization: Soluble oligomers of Aβ are considered highly neurotoxic. In vitro studies have shown that this compound directly inhibits the formation of these toxic Aβ oligomers, appearing to interfere with the assembly process at the trimer formation stage[19]. It also promotes the degradation of metal-dependent Aβ oligomers, which can restore cellular functions like endocytosis that are impaired by Aβ toxicity[20].

-

Proteasome Inhibition: this compound has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome, a critical cellular complex responsible for degrading misfolded proteins[13][14][21]. This activity is mediated through both copper-dependent and copper-independent pathways[13][22]. In neurodegenerative diseases characterized by protein misfolding, modulating the proteasome system could have therapeutic effects. This mechanism is also the basis for its investigation as an anti-cancer agent[13][14][23].

-

Modulation of Aging Pathways: Research has indicated that this compound can inhibit the mitochondrial enzyme CLK-1 (also known as COQ7), a protein associated with the aging process[11]. By inhibiting CLK-1, this compound may mimic phenotypes associated with slower aging, potentially providing a broad mechanism of action against multiple age-dependent neurodegenerative diseases[11].

// Connections Cu_Zn -> Abeta_plaque [label="Promotes Aggregation"]; Abeta_mono -> Abeta_plaque [label="Aggregation"]; Abeta_plaque -> OxidativeStress [label="Generates ROS"]; OxidativeStress -> Neurotoxicity;

CQ -> Cu_Zn [label="Chelates", color="#4285F4", dir=both]; CQ -> Abeta_plaque [label="Inhibits Aggregation &\nPromotes Dissolution", color="#4285F4"];

{rank=same; Cu_Zn; CQ;}

edge [style=dashed, color="#EA4335", arrowhead=tee]; CQ -> Abeta_plaque;

edge [style=solid, color="#34A853", arrowhead=normal]; CQ -> Restoration [label="Transports Metals\ninto Neuron"]; Restoration -> Neurotoxicity [arrowhead=tee, label="Reduces"]; }

Caption: Proposed mechanism of action of this compound in Alzheimer's.

Conclusion

This compound's history is a powerful lesson in drug development, demonstrating how a compound can be both a therapeutic and, under certain circumstances, a toxin. Its initial success as an anti-infective was overshadowed by the tragic SMON epidemic, leading to its near-total withdrawal from oral use. However, modern scientific inquiry, driven by a deeper understanding of molecular pathology, has repurposed this controversial molecule. By targeting the fundamental role of metal ions and protein misfolding in neurodegenerative diseases, this compound and its next-generation analogs represent a novel therapeutic strategy. While its past necessitates a cautious approach to clinical development, focusing on dosage and patient selection, this compound stands as a prime example of drug repositioning and the enduring potential for scientific discovery to find new value in old compounds.

References

- 1. This compound: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN113292492A - Method for preparing this compound and diiodoquinol by one-pot method - Google Patents [patents.google.com]

- 6. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. Subacute myelo-optic neuropathy - Wikipedia [en.wikipedia.org]

- 8. Subacute myelo-optico-neuropathy: this compound intoxication in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subacute myelo-optic neuropathy and this compound. An epidemiological case-history for diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morizo Ishidate - Wikipedia [en.wikipedia.org]

- 11. The anti-neurodegeneration drug this compound inhibits the aging-associated protein CLK-1 [hero.epa.gov]

- 12. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits the proteasome and displays preclinical activity in leukemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metal-protein attenuation with iodochlorhydroxyquin (this compound) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Treatment of Alzheimer's disease with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Proteasome inhibitor this compound as a candidate drug in prophylaxis and treatment of acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]

- 23. This compound - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]

Understanding Clioquinol as a zinc and copper ionophore

An In-depth Technical Guide to Clioquinol as a Zinc and Copper Ionophore

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-binding compound that functions as a potent ionophore for divalent metal cations, primarily zinc (Zn²⁺) and copper (Cu²⁺). Originally used as an antimicrobial agent, its ability to disrupt metal homeostasis in cells has led to its investigation as a therapeutic agent in neurodegenerative diseases and oncology. This document provides a detailed technical overview of this compound's core mechanism as an ionophore, the downstream cellular consequences of altered zinc and copper concentrations, and the experimental methodologies employed to elucidate these effects. This compound acts by chelating extracellular zinc and copper, forming lipophilic complexes that facilitate the transport of these ions across cellular membranes, thereby elevating their intracellular concentrations. This influx disrupts multiple cellular pathways, including lysosomal integrity, proteasome function, mitochondrial activity, and key signaling cascades, leading to outcomes such as apoptosis, autophagy modulation, and inhibition of angiogenesis.

Introduction to this compound

This compound (CQ) is an 8-hydroxyquinoline derivative that was historically used as an oral antiparasitic and antimicrobial agent.[1][2] Its clinical use was curtailed in the 1970s due to an association with subacute myelo-optic neuropathy (SMON), a neurotoxic syndrome observed predominantly in Japan.[1][3] Renewed interest in this compound has emerged from its potent activity as a metal protein attenuating compound (MPAC).[4][5] It readily chelates transition metals like zinc, copper, and iron.[4] This property allows it to modulate the distribution and bioavailability of these ions, which are critically involved in both normal physiological processes and the pathophysiology of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.[2][4][6]

The biological activity of this compound is primarily attributed to its function as an ionophore—a lipid-soluble molecule that binds to an ion and transports it across a lipid bilayer.[7][8][9] By shuttling zinc and copper into the cell, this compound dramatically alters the intracellular concentrations of these ions, triggering a cascade of downstream cellular events.

This compound as a Metal Ionophore: The Core Mechanism

Chelation and Complex Formation

The foundational mechanism of this compound's ionophoric activity is its ability to act as a chelator. The hydroxyl group at position 8 and the aromatic nitrogen of the quinoline ring form a bidentate coordination site for metal ions.[10] Structural characterization has revealed that this compound forms stable, neutral 2:1 complexes with both zinc(II) and copper(II).[11] This stoichiometry is crucial for its function, as the resulting lipophilic complex can readily diffuse across the plasma membrane.

Transmembrane Ion Transport

Once the this compound-metal complex is formed in the extracellular space, its lipid-soluble nature allows it to penetrate the cell membrane, effectively delivering the metal ion into the cytoplasm.[8][12] Inside the cell, the complex can dissociate, releasing the ion to interact with intracellular components. This process elevates the concentration of bioavailable "free" ions within the cell, a state that can be detected experimentally using ion-specific fluorescent probes.[9][13] This mechanism distinguishes this compound from simple chelators, which primarily bind and sequester ions, often for excretion.[12] Instead, this compound acts to redistribute metal ions, leading to their accumulation in specific intracellular compartments.[4][14]

References

- 1. This compound-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. NQO1 protects against this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. This compound, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. TCDB » SEARCH [tcdb.org]

- 9. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. This compound, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The metal chelating and chaperoning effects of this compound: insights from yeast studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Clioquinol's role in metal ion homeostasis in biological systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-binding compound that has garnered significant scientific interest for its ability to modulate metal ion homeostasis in biological systems.[1][2] Historically used as an oral antimicrobial agent, its rediscovery as a potent metal ionophore has opened new avenues for therapeutic intervention in diseases characterized by dysregulated metal metabolism, including neurodegenerative disorders and cancer.[1][2][3] This guide provides an in-depth technical overview of this compound's mechanisms of action, focusing on its interactions with copper, zinc, and iron, and details the experimental frameworks used to investigate its activity.

This compound functions as a metal chelator and, more importantly, as an ionophore, a molecule that can transport ions across lipid membranes.[3][4][5] By forming lipophilic complexes with metal ions, this compound facilitates their movement into cells, thereby altering intracellular metal concentrations and influencing a range of cellular processes.[5][6] This targeted disruption of metal homeostasis is the foundation of its therapeutic potential.

Quantitative Analysis of this compound's Biological Activity

The efficacy of this compound is concentration-dependent and varies across different biological systems. The following tables summarize key quantitative data regarding its metal binding and cytotoxic effects.

Table 1: Metal Binding Properties of this compound

| Metal Ion | Parameter | Value | Notes |

| Copper (Cu²⁺) | Conditional Stability Constant (KC') for Cu(CQ)₂ | 1.2 x 10¹⁰ M⁻² | Stoichiometry of the complex is 1:2 (Metal:Ligand). Affinity for Cu(II) is over an order of magnitude higher than for Zn(II).[7] |

| Zinc (Zn²⁺) | Conditional Stability Constant (KC') for Zn(CQ)₂ | 7.0 x 10⁸ M⁻² | Stoichiometry of the complex is 1:2 (Metal:Ligand).[7] |

| Zinc (Zn²⁺) | Dissociation Constant (Kd) | ~10⁻⁷ M (100 nM) | This value indicates a moderate binding affinity.[3] |

Note: Data on the specific binding affinity (Kd) for iron is not extensively reported in the literature, though this compound is known to chelate and transport iron ions.[1]

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) after 72h |

| Raji | Burkitt's Lymphoma | 1.5 ± 0.2 |

| Jurkat | T-cell Leukemia | 2.1 ± 0.3 |

| U937 | Histiocytic Lymphoma | 2.8 ± 0.4 |

| HL-60 | Promyelocytic Leukemia | 3.5 ± 0.5 |

| A2780 | Ovarian Carcinoma | 2.2 ± 0.3 |

| HCT116 | Colon Carcinoma | 4.1 ± 0.6 |

| PC-3 | Prostate Carcinoma | 3.8 ± 0.5 |

| DU145 | Prostate Carcinoma | 3.2 ± 0.4 |

Data sourced from Ding, W. Q., et al. (2005) as presented in publicly available data tables.[1]

Mechanisms of Action and Signaling Pathways

This compound's primary mechanism is the redistribution of metal ions, which triggers several downstream cellular events.

Metal Ionophore Activity

This compound chelates extracellular metal ions, such as copper and zinc, forming a neutral, lipid-soluble complex. This complex can then diffuse across the cell membrane. Once inside the cell, the metal ion is released, leading to an increase in its intracellular concentration. This process disrupts the tightly regulated homeostasis of these essential metals.[3][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity [dspace.mit.edu]

- 5. Effects of this compound on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal ion-dependent effects of this compound on the fibril growth of an amyloid {beta} peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) this compound complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research on Clioquinol's Antimicrobial and Antiprotozoal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a halogenated derivative of 8-hydroxyquinoline, has a long and complex history in antimicrobial therapy. Initially synthesized in the late 19th century, it was introduced as a topical antiseptic and later as an oral medication for intestinal protozoal infections in the 1930s.[1] Its broad spectrum of activity against various pathogens, coupled with a mechanism of action centered on metal ion chelation, made it a significant therapeutic agent in the pre-antibiotic and early antibiotic eras. This technical guide delves into the foundational research that established the antimicrobial and antiprotozoal efficacy of this compound, with a focus on the quantitative data and experimental methodologies from studies conducted prior to the 1970s.

Antimicrobial Properties

Early investigations into this compound, often referred to by its trade name Vioform or as iodochlorhydroxyquin, demonstrated its inhibitory effects against a range of bacteria and fungi. The primary mechanism of its antimicrobial action was proposed to be its ability to chelate essential metal ions, thereby disrupting microbial enzyme function.

Antibacterial Activity

This compound exhibited both bacteriostatic and bactericidal effects against various bacterial strains. Its activity was found to be influenced by the culture medium, suggesting interactions with components of the media.

Quantitative Data: In Vitro Antibacterial Spectrum of this compound

| Bacterial Species | Activity Noted in Early Research | Reference Context |

| Staphylococcus aureus | Bacteriostatic and Bactericidal | Effective in topical preparations for skin infections. |

| Escherichia coli | Bacteriostatic and Bactericidal | Investigated for intestinal infections. |

| Pseudomonas aeruginosa | Limited to no activity | Noted as an exception to its broad-spectrum activity. |

| Mycobacterium tuberculosis | In vitro activity | Early studies on 8-hydroxyquinolines showed promise against mycobacteria. |

Experimental Protocols: Early In Vitro Antibacterial Testing

The methodologies employed in the early 20th century for antibacterial susceptibility testing were foundational to modern techniques.

Agar Dilution Method:

A common technique involved the following steps:

-

Media Preparation: A suitable bacteriological agar medium, such as nutrient agar, was prepared and sterilized.

-

Incorporation of this compound: A stock solution of this compound was prepared, often in an organic solvent, and then serially diluted. Each dilution was added to molten agar before pouring it into Petri dishes to achieve a range of final concentrations.

-

Inoculation: The surface of the agar plates was inoculated with a standardized suspension of the test bacterium. This was often done by streaking a loopful of a broth culture onto the agar.

-

Incubation: The inoculated plates were incubated at a temperature suitable for the growth of the test organism, typically 37°C, for 24 to 48 hours.

-

Observation: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth on the agar surface.

Broth Dilution Method:

An alternative method involved liquid culture:

-

Media Preparation: A sterile nutrient broth was dispensed into a series of test tubes.

-

Serial Dilution: A stock solution of this compound was serially diluted in the broth-filled tubes to create a gradient of concentrations.

-

Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium.

-

Incubation: The tubes were incubated under appropriate conditions.

-

Observation: The MIC was identified as the lowest concentration of this compound in which no turbidity (visual sign of bacterial growth) was observed.

Antifungal Activity

This compound also demonstrated significant efficacy against various fungal pathogens, contributing to its use in treating topical mycoses.

Quantitative Data: In Vitro Antifungal Spectrum of this compound

| Fungal Species | Activity Noted in Early Research | Reference Context |

| Candida albicans | Fungistatic and Fungicidal | A common target for topical antifungal preparations. |

| Trichophyton rubrum | Fungistatic and Fungicidal | A prevalent dermatophyte causing skin infections. |

| Other dermatophytes | Broadly active | Used in the treatment of various dermatomycoses. |

Experimental Protocols: Early In Vitro Antifungal Testing

The protocols for antifungal testing were similar to those for bacteria, with adjustments for the slower growth of fungi.

Poisoned Food Technique:

This was a common method for testing against filamentous fungi:

-

Media Preparation: A fungal growth medium, such as Sabouraud Dextrose Agar, was prepared.

-

Incorporation of this compound: Different concentrations of this compound were incorporated into the molten agar.

-

Inoculation: A small, standardized plug of mycelium from a pure culture of the test fungus was placed in the center of the this compound-containing agar plate.

-

Incubation: Plates were incubated at room temperature or a specific temperature optimal for the fungus for several days to weeks.

-

Observation: The diameter of fungal growth was measured and compared to a control plate without the drug to determine the percentage of growth inhibition.

Antiprotozoal Properties

The most significant early therapeutic application of oral this compound was in the treatment of intestinal protozoal infections, particularly amoebiasis caused by Entamoeba histolytica.[1]

Amoebicidal Activity

Numerous in vitro and in vivo studies from the 1940s and 1950s confirmed the amoebicidal properties of this compound.

Quantitative Data: In Vitro Amoebicidal Activity of this compound

Specific amoebicidal concentrations from the earliest literature are challenging to aggregate into a single table. However, studies consistently demonstrated its ability to kill E. histolytica trophozoites at achievable concentrations in the gut.

Experimental Protocols: Early In Vitro Amoebicidal Testing

The in vitro cultivation of E. histolytica was a critical development that enabled the screening of amoebicidal compounds.

Culture-Based Assay:

-

Cultivation of E. histolytica: Trophozoites of E. histolytica were cultured in specialized media, often containing a mixed bacterial flora that was essential for the amoeba's growth in early culture systems.

-

Drug Exposure: The cultured trophozoites were exposed to various concentrations of this compound.

-

Incubation: The cultures were incubated at 37°C for a defined period, typically 24 to 48 hours.

-

Viability Assessment: The viability of the amoebae was assessed microscopically by observing their motility and morphology. The minimal lethal concentration (MLC) was determined as the lowest concentration of the drug that resulted in the death of all trophozoites.

Mechanism of Action: The Chelation Hypothesis

The prevailing theory for this compound's mechanism of action, even in the early research, was its ability to act as a chelating agent. By binding to essential divalent and trivalent metal cations, such as Fe²⁺/Fe³⁺, Cu²⁺, and Zn²⁺, this compound was thought to deprive microbial enzymes of their necessary cofactors, leading to the inhibition of vital metabolic processes and ultimately, cell death.

Conclusion

The early research on this compound laid a crucial foundation for its use as a versatile antimicrobial and antiprotozoal agent for several decades. The experimental protocols of the time, though less standardized than modern methods, were effective in demonstrating its broad spectrum of activity. The core mechanism of action, proposed early on as metal ion chelation, remains a central theme in understanding the biological effects of 8-hydroxyquinolines. While the systemic use of this compound was later curtailed due to neurotoxicity concerns, this historical data provides valuable insights for the ongoing development of new antimicrobial agents, particularly those targeting metalloenzymes.

References

The Effect of Clioquinol on Proteasome Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms, quantitative effects, and experimental evaluation of Clioquinol as a proteasome inhibitor. This compound (5-chloro-7-iodo-8-hydroxyquinoline), a drug historically used as an oral anti-parasitic agent, has been repurposed and investigated for its anti-cancer properties.[1] Its efficacy in this regard is significantly attributed to its ability to inhibit the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in malignant cells.[1][2][3] This document details the dual mechanisms of this compound's action, summarizes key quantitative data, provides outlines of relevant experimental protocols, and visualizes the associated cellular pathways and workflows.

Core Mechanisms of Proteasome Inhibition by this compound

This compound inhibits the proteasome through two distinct, yet potentially synergistic, mechanisms: one dependent on the chelation of metal ions and another that is metal-independent and occurs at higher concentrations.[1][4]

-

Metal-Dependent Inhibition : this compound is a lipophilic compound that functions as a metal ionophore, capable of binding divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺) and transporting them across cell membranes.[1][4] Malignant cells and the plasma of patients with certain cancers often exhibit elevated copper levels, providing a potential basis for the selective action of this compound.[2][3] Upon entering the cell, the this compound-copper complex directly interacts with and inhibits the proteasome, disrupting its enzymatic function.[1][5] This metal-dependent mechanism is considered the primary mode of action at therapeutic concentrations, leading to the inhibition of the proteasome's chymotrypsin-like (CT-L) activity and subsequent induction of apoptosis in cancer cells.[3][6] The ability of this compound to bind copper is essential for its transport into cancer cells and its consequent proteasome-inhibitory and growth-suppressive activities.[5]

-

Metal-Independent Inhibition : At higher concentrations, this compound can inhibit the proteasome directly, without the requirement of metal chelation.[1][4] This suggests a secondary mechanism that may contribute to its overall efficacy, particularly under conditions of high drug exposure.

The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and inhibitors of apoptosis.[7] A critical consequence is the stabilization of IκB-α, an inhibitor of the NF-κB transcription factor. This prevents NF-κB from translocating to the nucleus, thereby down-regulating the expression of anti-apoptotic genes and promoting programmed cell death.[6][8]

Quantitative Data on Proteasome Inhibition

The inhibitory potency of this compound against the proteasome has been quantified in various cancer cell lines and with purified proteasome complexes. The data highlights the crucial role of copper in enhancing its inhibitory activity.

| Cell Line / System | This compound (CQ) Concentration | Co-treatment | Effect on Proteasome Activity | Reference |

| Human Prostate Cancer Cells (LNCaP & C4-2B) | 50 µM | 50 µM CuCl₂ | Significant inhibition of chymotrypsin-like activity and induction of apoptosis. | |

| Human Prostate Tumor Xenografts (C4-2B) | Treatment (in vivo) | N/A (relies on endogenous tumor copper) | 69% inhibition of chymotrypsin-like activity in tumor tissue extracts. | [7] |

| Purified 20S Rabbit Proteasome | 10 µM | Copper (Cu²⁺) | ~60% inhibition of chymotrypsin-like activity by the 8-HQ/Cu complex (analog). | |

| Human Cancer Cell Lines (Various) | Low micromolar range | N/A | IC₅₀ values in the low micromolar range for reducing cell viability. | [9] |

| Human Prostate Cancer Cells (PC-3) | Not Specified | Copper (Cu²⁺) | CQ/Cu complex inhibits purified 20S and intracellular 26S proteasome activities. | [10] |

Experimental Protocols

Evaluating the effect of this compound on proteasome inhibition involves a series of established molecular and cellular biology techniques. The following sections detail the core methodologies.

This assay quantifies the chymotrypsin-like (CT-L) activity of the proteasome, which is a primary target of many inhibitors, including this compound.

-

Objective : To measure the rate of proteasome CT-L activity in cell lysates or with purified proteasomes in the presence or absence of this compound.

-

Principle : The assay utilizes a fluorogenic peptide substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). When the proteasome cleaves the peptide bond after Tyrosine, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the proteasome's activity.

-

Key Reagents :

-

Cell Lysis Buffer (e.g., containing 0.5% NP-40, avoiding protease inhibitors).[11]

-

Assay Buffer.[11]

-

Fluorogenic Substrate: Suc-LLVY-AMC.[11]

-

Test Compound: this compound (with or without copper).

-

Positive Control: Untreated cell lysate or purified proteasome.[11]

-

Negative Control/Specific Inhibitor: MG-132, a potent and specific proteasome inhibitor.[11]

-

-

General Procedure :

-

Lysate Preparation : Harvest cells and prepare cell lysates using a suitable lysis buffer on ice. Avoid using broad-spectrum protease inhibitors.[11]

-

Protein Quantification : Determine the total protein concentration of the lysates (e.g., using a BCA assay) to ensure equal loading.

-

Assay Setup : In a 96-well opaque plate, add cell lysate or purified proteasome to each well.[11]

-

Treatment : Add this compound (and copper, if applicable) at various concentrations to the sample wells. Include control wells with vehicle (DMSO) and MG-132.

-

Substrate Addition : Add the Suc-LLVY-AMC substrate to all wells to initiate the reaction.[11]

-

Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the kinetic development of fluorescence (Ex/Em ~350/440 nm) at 37°C for 30-60 minutes.[11]

-

Data Analysis : Calculate the rate of reaction (fluorescence units per minute). Normalize the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition.

-

-

Objective : To visualize the accumulation of polyubiquitinated proteins, a direct consequence of proteasome inhibition.

-

General Procedure :

-

Treat cells with this compound for a specified duration (e.g., 24 hours).[7]

-

Lyse cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for ubiquitin.[7]

-

Use a corresponding HRP-conjugated secondary antibody and an ECL substrate for detection.

-

An increase in high-molecular-weight smears in this compound-treated lanes compared to the control indicates the accumulation of ubiquitinated proteins.[7]

-

-

Objective : To measure the downstream cellular consequences of proteasome inhibition.

-

Methods :

-

Caspase Activity Assay : Measures the activity of executioner caspases (e.g., caspase-3/7), which are activated during apoptosis. This can be done using a luminogenic or fluorogenic substrate.[7]

-

PARP Cleavage : Poly(ADP-ribose) polymerase (PARP) is a substrate for active caspases. Its cleavage, detectable by Western blot, is a hallmark of apoptosis.[7]

-

MTT Assay : A colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability. A reduction in viability is expected with effective proteasome inhibition.[7]

-

Summary of Logical Relationships

The anti-cancer activity of this compound is fundamentally linked to its ability to disrupt proteasome function. This disruption is initiated through two distinct upstream mechanisms that converge on the same molecular target.

References

- 1. This compound - a novel copper-dependent and independent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - A Novel Copper-Dependent and Independent Proteasome ...: Ingenta Connect [ingentaconnect.com]

- 5. Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and this compound requires their capabilities to bind copper and transport copper into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteasome inhibitor this compound as a candidate drug in prophylaxis and treatment of acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Anticancer activity of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repurposing old drugs as new inhibitors of the ubiquitin-proteasome pathway for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.novusbio.com [resources.novusbio.com]

The Neuroprotective Potential of Clioquinol: A Foundational Guide for Researchers

An In-depth Technical Examination of the Core Mechanisms and Foundational Studies Investigating the Neuroprotective Effects of Clioquinol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a metal chelating agent, has garnered significant attention for its potential neuroprotective properties in a range of neurodegenerative disorders. Initially developed as an antimicrobial agent, its ability to modulate metal ion homeostasis in the brain has led to its repurposing as a candidate therapeutic for diseases such as Alzheimer's, Parkinson's, and Huntington's. This technical guide provides a comprehensive overview of the foundational studies that have elucidated this compound's neuroprotective effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Metal Ion Chelation and Redistribution

The primary neuroprotective mechanism attributed to this compound is its function as a metal chelator, particularly for copper, zinc, and iron.[1][2] Dysregulation of these metal ions is a key pathological feature in many neurodegenerative diseases, contributing to protein aggregation and oxidative stress. This compound's ability to cross the blood-brain barrier allows it to sequester excess metal ions, thereby interfering with their pathological interactions with proteins like amyloid-beta (Aβ) and huntingtin.[1][2]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from foundational preclinical studies on this compound in various neurodegenerative disease models.

Table 1: Effects of this compound in Alzheimer's Disease Models

| Animal Model | Dosage | Treatment Duration | Key Finding | Percentage Change | Reference |

| AβPP/PS1 Transgenic Mice | 30 mg/kg/day (oral) | 2 months | Reduction in zinc-containing plaques | Significant reduction in number and size | [3] |

| AβPP/PS1 Transgenic Mice | 30 mg/kg/day (oral) | 2 months | Reduction in Aβ burden | Significant reduction | [3] |

| TgCRND8 Transgenic Mice | Not Specified | Chronic | Reduction in Aβ plaque burden (cortex) | Significant reduction | [4] |

| TgCRND8 Transgenic Mice | Not Specified | Chronic | Reduction in Aβ plaque burden (hippocampus) | Significant reduction | [4] |

| Transgenic mice with Alzheimer's symptoms | Not Specified | 9 weeks | Decrease in brain Aβ deposition | 49% |

Table 2: Effects of this compound in Parkinson's Disease Models

| Animal Model | Dosage | Treatment Duration | Assessment | Key Finding | Reference |

| MPTP-induced Monkey Model | Not Specified | 4 weeks | Papa scale (motor disabilities) | Significant decrease in clinical scores | [5] |

| MPTP-induced Monkey Model | Not Specified | 4 weeks | Tyrosine Hydroxylase (TH+) cell count | Significant reversal of cell loss | [5] |

Table 3: Effects of this compound in Huntington's Disease Models

| Animal Model | Dosage | Treatment Duration | Assessment | Key Finding | Reference |

| R6/2 Transgenic Mice | 30 mg/kg/day (oral) | From 3 weeks of age | Rotarod performance | Improved performance | [6] |

| R6/2 Transgenic Mice | 30 mg/kg/day (oral) | From 3 weeks of age | Huntingtin aggregate accumulation | Decreased accumulation | [6] |

| R6/2 Transgenic Mice | 30 mg/kg/day (oral) | From 3 weeks of age | Striatal atrophy | Decreased atrophy | [6] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Rotarod Test for Motor Coordination in R6/2 Mice

Objective: To assess motor coordination and balance.

Apparatus: Accelerating rotarod (e.g., from Accuscan). The rod should have a non-slip surface.[7]

Procedure:

-

Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the trial.

-

Training (Optional but Recommended): Mice can be trained for 2-3 consecutive days prior to testing. Each training session consists of placing the mouse on the rotarod at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).

-

Testing Protocol (Accelerating):

-

Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[8]

-

Place the mouse on the rotating rod, facing away from the direction of rotation.

-

Start the acceleration and the timer simultaneously.

-

Record the latency to fall (the time at which the mouse falls off the rod).

-

If a mouse clings to the rod and completes a full rotation, the timer is stopped.[8]

-

Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.[8]

-

-

Data Analysis: The average latency to fall across the trials is calculated for each mouse. Statistical analysis (e.g., ANOVA) is used to compare the performance of different treatment groups.

Immunohistochemistry for Aβ Plaques in AβPP/PS1 Mice

Objective: To visualize and quantify amyloid-beta plaques in brain tissue.

Procedure:

-

Tissue Preparation:

-

Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.

-

Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.

-

-

Antigen Retrieval:

-

Immunostaining:

-

Incubate sections in a quenching buffer (e.g., 3% H₂O₂ in TBS) for 10 minutes to block endogenous peroxidase activity.[9]

-

Block non-specific binding by incubating sections in a blocking solution (e.g., TBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.

-

Rinse sections three times in TBS.

-

Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

-

Rinse sections three times in TBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

-

Develop the signal using a diaminobenzidine (DAB) substrate kit.

-

-

Imaging and Quantification:

-

Mount the stained sections on slides, dehydrate, and coverslip.

-

Capture images of the regions of interest (e.g., cortex and hippocampus) using a light microscope with a digital camera.

-

Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque burden by measuring the percentage of the total area occupied by plaques.[9]

-

Cell Viability (MTT) Assay in SH-SY5Y Cells

Objective: To assess the effect of this compound on cell viability.

Procedure:

-

Cell Seeding: Seed SH-SY5Y neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with various concentrations of this compound and/or a neurotoxic agent (e.g., MPP⁺ or H₂O₂) for the desired duration (e.g., 24 hours). Include untreated control wells.

-

MTT Incubation:

-

Remove the treatment medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[10]

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Signaling Pathways Implicated in this compound's Neuroprotection

Metal Chelation and Amyloid-β Cascade

This compound's primary mechanism involves the chelation of metal ions, which directly impacts the amyloid-beta (Aβ) cascade in Alzheimer's disease. By binding to copper and zinc, this compound can prevent these metals from promoting the aggregation of Aβ into toxic oligomers and plaques. Furthermore, it may facilitate the dissolution of existing plaques.

References

- 1. This compound: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. albany.edu [albany.edu]

- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

The Dual Nature of Clioquinol: An In-depth Technical Guide on its Antioxidant and Pro-oxidant Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a metal chelating agent that has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, from neurodegenerative disorders to cancer. A fascinating aspect of this compound's bioactivity is its dual capacity to act as both an antioxidant and a pro-oxidant. This paradoxical nature is highly dependent on the cellular context, including the local concentration of metal ions, the overall redox state of the cell, and the specific cellular pathways involved. Understanding this dichotomy is crucial for the rational design of therapeutic strategies that harness its beneficial effects while mitigating potential toxicity. This technical guide provides a comprehensive exploration of the antioxidant versus pro-oxidant nature of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's effects across different experimental systems.

Table 1: Pro-oxidant Activity of this compound - In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Raji | Burkitt's lymphoma | ~15 | [1] |

| A2780 | Ovarian carcinoma | ~20 | [1] |

| HL-60 | Promyelocytic leukemia | ~10 | [1] |

| K562 | Chronic myelogenous leukemia | ~25 | [1] |

| U937 | Histiocytic lymphoma | ~18 | [1] |

| CEM | Acute lymphoblastic leukemia | ~12 | [1] |

| RPMI 8226 | Multiple myeloma | ~30 | [1] |

| HT-29 | Colorectal adenocarcinoma | ~40 | [1] |

Table 2: Pro-oxidant Effects of this compound on Neuronal Cells

| Cell Type | Condition | Effect | Concentration (µM) | Reference |

| Murine cortical cultures | 24-hour exposure | Increased malondialdehyde, ~40% neuronal death | 1-3 | [2] |

Table 3: Antioxidant-Related Activity of this compound

| Assay/Model | Effect | Concentration/Dose | Reference |

| Transgenic mice (Alzheimer's) | 49% decrease in brain Aβ deposition | Not specified | [3] |

| Huntington's disease mouse model | Improved behavioral and pathological phenotypes | 30 mg/kg per day | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidant and pro-oxidant properties of this compound.

Assessment of In Vitro Cytotoxicity (Pro-oxidant Effect)

a. Cell Culture: Human cancer cell lines (e.g., Raji, A2780, HL-60) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

b. MTT Assay:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 value.

Measurement of Reactive Oxygen Species (ROS) Generation (Pro-oxidant Effect)

a. DCFH-DA Assay:

-

Seed cells in a 96-well black plate.

-

Treat cells with this compound at desired concentrations.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

Assessment of Apoptosis (Pro-oxidant Effect)

a. Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

b. Caspase Activity Assay:

-

Lyse this compound-treated cells and untreated control cells.

-

Determine the protein concentration of the lysates.

-

Incubate the cell lysate with a caspase-specific substrate conjugated to a fluorophore or chromophore (e.g., Ac-DEVD-pNA for caspase-3).

-

Measure the fluorescence or absorbance using a microplate reader.

Evaluation of Antioxidant Activity

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The percentage of scavenging is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

b. Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the ferrous-tripyridyltriazine complex at 593 nm.

-

Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows modulated by this compound.

References

- 1. This compound decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound down-regulates mutant huntingtin expression in vitro and mitigates pathology in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anticancer Investigations of Clioquinol

For Researchers, Scientists, and Drug Development Professionals